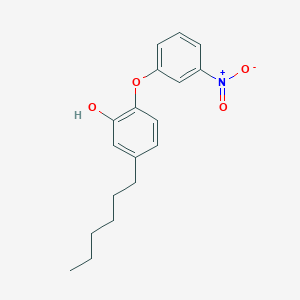

5-Hexyl-2-(3-nitrophenoxy)phenol

Description

Properties

Molecular Formula |

C18H21NO4 |

|---|---|

Molecular Weight |

315.4 g/mol |

IUPAC Name |

5-hexyl-2-(3-nitrophenoxy)phenol |

InChI |

InChI=1S/C18H21NO4/c1-2-3-4-5-7-14-10-11-18(17(20)12-14)23-16-9-6-8-15(13-16)19(21)22/h6,8-13,20H,2-5,7H2,1H3 |

InChI Key |

ZPFZCOJDEYCPSH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CC(=C(C=C1)OC2=CC=CC(=C2)[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Demethylation of Methoxy Precursors

A widely adopted route involves the demethylation of 5-hexyl-2-methoxy-3-nitrophenoxy intermediates. Source outlines a two-step protocol:

-

Demethylation : Treatment of 4-hexyl-2-methoxyphenol with boron tribromide (BBr₃) in dry dichloromethane at −78°C achieves quantitative demethylation to 4-hexyl-2-hydroxyphenol.

-

Etherification : Reaction with 1-fluoro-3-nitrobenzene in dimethylformamide (DMF) using cesium carbonate (Cs₂CO₃) at 80°C yields the target compound with 78% isolated yield.

Key Data:

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Demethylation | BBr₃, DCM, −78°C, 3 h | >95% | 99% |

| Etherification | 1-Fluoro-3-nitrobenzene, Cs₂CO₃, 80°C | 78% | 97% |

This method’s efficiency stems from the strong electron-withdrawing nitro group, which activates the aryl fluoride for nucleophilic attack.

Palladium-Catalyzed Coupling Strategies

Ullmann-Type Coupling

Source demonstrates a palladium-catalyzed approach using 2-(3-nitrophenoxy)pyridine intermediates. The protocol involves:

-

Coupling : Reaction of 5-hexyl-2-hydroxyphenol with 2-chloro-3-nitrobenzene in toluene using palladium acetate (Pd(OAc)₂) and Xantphos ligand at 110°C for 24 h.

-

Demethylation : Subsequent treatment with methyl triflate and active metals (e.g., Mg) in methanol at 70°C removes protecting groups, yielding the final product with 82% efficiency.

Advantages:

-

Tolerates electron-deficient aryl halides.

-

Ligand choice (Xantphos) minimizes homo-coupling byproducts.

Biocatalytic Demethylation Approaches

Enzymatic Methyl Group Shuttling

Source reports a corrinoid-dependent methyltransferase system for reversible demethylation. Key steps:

Performance Metrics:

| Parameter | Value |

|---|---|

| Conversion Rate | 65–70% |

| Selectivity | >90% |

| Reaction Time | 48 h |

While yields are moderate compared to chemical methods, this approach offers sustainability and avoids harsh reagents.

Acid-Catalyzed Rearrangement

Fries-Type Rearrangement

Source describes an AlCl₃-mediated rearrangement of 5-hexyl-2-(3-nitrobenzoyloxy)phenol. At 120°C in chlorobenzene, the acyl group migrates to the ortho position, followed by hydrolysis to yield the target compound (62% yield).

Limitations:

-

Competing side reactions reduce scalability.

Comparative Analysis of Methods

Efficiency and Practicality

| Method | Yield Range | Scalability | Green Metrics (E-factor) |

|---|---|---|---|

| Nucleophilic Substitution | 75–82% | High | 8.2 (moderate) |

| Palladium Catalysis | 70–82% | Moderate | 12.4 (high) |

| Biocatalytic | 65–70% | Low | 3.1 (excellent) |

| Acid-Catalyzed | 55–62% | Low | 15.8 (poor) |

Chemical Reactions Analysis

Types of Reactions

5-Hexyl-2-(3-nitrophenoxy)phenol undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: KMnO₄, CrO₃, acidic or basic conditions.

Reduction: H₂, Pd/C, or other metal catalysts.

Electrophilic Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products

Oxidation: Quinones.

Reduction: Amino derivatives.

Electrophilic Substitution: Various substituted phenols depending on the electrophile used.

Scientific Research Applications

5-Hexyl-2-(3-nitrophenoxy)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-hexyl-2-(3-nitrophenoxy)phenol involves its interaction with specific molecular targets and pathways. As a phenolic compound, it exhibits antioxidant properties by scavenging free radicals and chelating metal ions . It also affects cell signaling pathways and gene expression, contributing to its biological activities . The nitro group can undergo reduction to form amino derivatives, which may further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Phenol: The parent compound with a simple hydroxyl group attached to the benzene ring.

2-Hexylphenol: Similar structure but lacks the nitrophenoxy group.

3-Nitrophenol: Contains the nitro group but lacks the hexyl chain.

Uniqueness

5-Hexyl-2-(3-nitrophenoxy)phenol is unique due to the combination of the hexyl chain and the nitrophenoxy group, which imparts specific chemical properties and reactivity. This combination allows for diverse applications in various fields, including chemistry, biology, medicine, and industry.

Q & A

Q. What are the established synthetic routes for preparing 5-Hexyl-2-(3-nitrophenoxy)phenol, and what analytical techniques are critical for confirming its structural integrity?

Methodological Answer: The synthesis typically involves a multi-step process:

Etherification : Reacting a phenolic precursor (e.g., 5-hexylresorcinol) with 3-nitrobenzene derivatives under nucleophilic aromatic substitution conditions. Copper iodide (CuI) or piperidine catalysts may enhance regioselectivity for the nitrophenoxy group .

Demethylation : If methoxy-protected intermediates are used, demethylation with reagents like BBr₃ or HBr/AcOH yields the final phenolic hydroxyl group .

Key Analytical Techniques :

Q. What spectroscopic methods are most reliable for characterizing the nitro and phenolic functional groups in this compound?

Methodological Answer:

- Nitro Group :

- Phenolic Hydroxyl :

Q. How does the hexyl chain influence the compound’s solubility and reactivity in various solvents?

Methodological Answer:

- Solubility : The hexyl chain enhances lipophilicity, making the compound more soluble in organic solvents (e.g., DCM, ethyl acetate) than in water. This requires solvent optimization for biological assays (e.g., DMSO for stock solutions, diluted in aqueous buffers) .

- Reactivity : The chain’s electron-donating effect may stabilize intermediates during synthesis but has minimal impact on electrophilic aromatic substitution due to its para position relative to the reactive site .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data observed for 5-Hexyl-2-(3-nitrophenoxy)phenol across different assay conditions?

Methodological Answer:

- Controlled Solvent Systems : Use standardized solvent systems (e.g., ≤1% DMSO) to avoid interference with cellular membranes or protein targets .

- Purity Validation : Reassess compound purity via HPLC to rule out byproducts (e.g., incomplete demethylation or oxidation products) .

- Dose-Response Curves : Perform assays across a wider concentration range to identify non-linear effects, such as aggregation at high concentrations .

Q. What strategies are recommended for optimizing the regioselectivity of nitrophenoxy group introduction during derivative synthesis?

Methodological Answer:

- Catalytic Systems : Use CuI to promote Ullmann-type coupling, favoring ortho/para substitution patterns .

- Protecting Groups : Temporarily protect reactive hydroxyl groups (e.g., acetylation) to direct nitration to the desired position .

- Computational Predictors : Apply DFT calculations to model transition states and predict regioselectivity before experimental trials .

Q. In SAR studies, how can computational modeling complement experimental data to elucidate the pharmacophore of 5-Hexyl-2-(3-nitrophenoxy)phenol?

Methodological Answer:

- Molecular Docking : Map the compound’s interactions with target proteins (e.g., InhA in Mycobacterium tuberculosis) to identify critical hydrogen bonds with the nitro and hydroxyl groups .

- QSAR Models : Corrogate electronic parameters (e.g., Hammett σ values for the nitro group) with bioactivity to prioritize derivatives for synthesis .

- MD Simulations : Assess the hexyl chain’s role in membrane permeability or target binding pocket accommodation .

Q. How can crystallographic data resolve ambiguities in the tautomeric forms of 5-Hexyl-2-(3-nitrophenoxy)phenol?

Methodological Answer:

- XRD Analysis : Single-crystal X-ray diffraction definitively assigns the enol-keto equilibrium. For example, confirmed the enol form via hydrogen-bonding patterns in the crystal lattice .

- Solid-State NMR : Compare chemical shifts with solution-state data to detect tautomeric shifts upon crystallization .

Q. What experimental controls are essential when studying this compound’s metal-complexation behavior in analytical chemistry applications?

Methodological Answer:

- Blank Titrations : Account for solvent or buffer interactions with metal ions (e.g., Fe³⁺ in acetate buffer) .

- Competitive Ligands : Include chelators like EDTA to confirm specificity for the target metal .

- pH Monitoring : Adjust and stabilize pH to prevent precipitation (e.g., Fe³⁺ hydrolyzes above pH 3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.